dimethyl (2S,3S)-aziridine-2,3-dicarboxylate
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Overview
Description
The compound “dimethyl (2S,3S)-aziridine-2,3-dicarboxylate” is a derivative of aziridine, which is a type of organic compound characterized by a three-membered ring structure containing two carbon atoms and one nitrogen atom . The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The term “dimethyl” suggests that there are two methyl groups attached to the molecule, and “dicarboxylate” indicates the presence of two carboxylate groups, which are organic functional groups consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, aziridine derivatives can be synthesized through various methods, including cyclization reactions . The introduction of the dimethyl dicarboxylate groups would likely involve further steps, possibly including esterification reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered aziridine ring, with the two chiral carbon atoms bearing the dimethyl dicarboxylate groups . The exact spatial arrangement of these groups would be determined by the (2S,3S) configuration.Chemical Reactions Analysis
Aziridines are known to participate in various chemical reactions, often involving the opening of the three-membered ring . The presence of the dicarboxylate groups could also allow for reactions involving these functional groups, such as ester hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the polar dicarboxylate groups could impact its solubility in different solvents.Scientific Research Applications
Synthesis of Naturally Occurring Compounds
A study by Legters, Thijs, and Zwanenburg (1991) detailed the synthesis of naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid from diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate, showcasing its significance in producing substances identical to natural products Legters, J., Thijs, L., & Zwanenburg, B. (1991).
Photochromic Aziridines and Cycloadditions
Schirmeister (1997) introduced dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate as a new photochromic aziridine, highlighting its reactivity in cycloadditions to form heterocycles and its cleavage reactions with nucleophiles Schirmeister, T. (1997).
Asymmetric Synthesis and Optical Activity
Harada and Nakamura (1978) demonstrated the asymmetric synthesis of N-substituted dimethyl aziridine-2,3-dicarboxylate leading to the formation of optically active aspartic acid, providing a pathway for producing substances with optical purity Harada, K., & Nakamura, I. (1978).
Thiazolidine Derivatives and Stereoselective Transformations
Mlostoń, Urbaniak, and Heimgartner (2002) explored the generation of 1,3-thiazolidine-dicarboxylates from thioketones and thermally generated azomethine ylides, indicating the potential for creating spirocyclic and cyclic compounds through stereoselective transformations Mlostoń, G., Urbaniak, K., & Heimgartner, H. (2002).
Enzymatic Hydrolysis and Enantioselectivity
Renold and Tamm (1993) reported on the hydrolysis of dimethyl aziridin-2,3-dicarboxylates using pig liver esterase, underlining the enzyme's enantioselectivity in transforming aziridines into half esters and diesters with defined absolute configurations Renold, P., & Tamm, C. (1993).
Safety And Hazards
Future Directions
The future research directions involving this compound could be diverse, depending on its potential applications. It could be of interest in the field of synthetic organic chemistry, given the reactivity of aziridines . If it exhibits biological activity, it could also be studied in the context of medicinal chemistry or drug discovery .
properties
IUPAC Name |
dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCJOIALQVHIX-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |
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